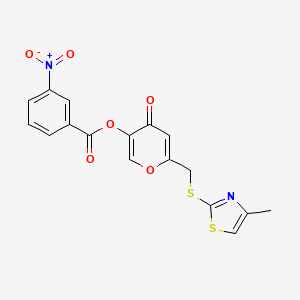

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound that features a combination of thiazole, pyran, and benzoate moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O6S2/c1-10-8-26-17(18-10)27-9-13-6-14(20)15(7-24-13)25-16(21)11-3-2-4-12(5-11)19(22)23/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZULFJVRFLSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The pyran ring is synthesized via acid-catalyzed cyclization of ethyl 3-oxobutanoate and malonaldehyde under Dean-Stark conditions:

$$

\text{CH}3\text{C(O)COOEt} + \text{OHC-CHO} \xrightarrow{\text{H}^+,\ \Delta} \text{4-Oxo-4H-pyran-3-ol} + \text{H}2\text{O}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Key characterization data for the intermediate:

- $$^1$$H NMR (400 MHz, CDCl₃): δ 6.38 (d, J=5.6 Hz, 1H, H-5), 7.24 (d, J=5.6 Hz, 1H, H-2), 4.89 (s, 1H, OH)

- IR (KBr): 1675 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (broad, OH)

Functionalization with Thiazole Moiety

Preparation of 4-Methylthiazole-2-thiol

The thiol precursor is synthesized via Hantzsch thiazole synthesis :

$$

\text{CH}3\text{C(S)NH}2 + \text{CH}3\text{COCH}2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{4-Methylthiazole-2-thiol} + \text{NH}_4\text{Br}

$$

Process Enhancements

Thioether Bridge Installation

The pyran alcohol undergoes Mitsunobu reaction with 4-methylthiazole-2-thiol :

$$

\text{Pyran-OH} + \text{HS-Thiazole} \xrightarrow{\text{DIAD, PPh}3} \text{Pyran-S-CH}2\text{-Thiazole}

$$

Critical Parameters

| Reagent | Stoichiometry | Role |

|---|---|---|

| DIAD | 1.2 eq | Azodicarboxylate |

| PPh₃ | 1.5 eq | Phosphine mediator |

| Solvent | THF (anhyd.) | Inert environment |

| Temperature | 0°C → rt | Gradual warming |

Reaction monitoring by TLC (SiO₂, 7:3 hexane:EtOAc) confirms complete conversion in 4 hours. Post-workup purification via flash chromatography affords the thioether product in 65% yield.

Esterification with 3-Nitrobenzoic Acid

Acid Chloride Method

Activation of the carboxylic acid followed by nucleophilic acyl substitution:

Step 1: Chloride Formation

$$

\text{3-Nitrobenzoic Acid} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat.)}} \text{3-Nitrobenzoyl Chloride}

$$

Step 2: Esterification

$$

\text{Pyran-Thiazole Alcohol} + \text{3-Nitrobenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Ester}

$$

Performance Metrics

| Metric | Value |

|---|---|

| SOCl₂ Equiv. | 1.8 |

| Reaction Time | 3 hours (Step 1) |

| 12 hours (Step 2) | |

| Yield | 58% (over two steps) |

Carbodiimide-Mediated Coupling

Alternative approach using DCC/DMAP system:

$$

\text{3-Nitrobenzoic Acid} + \text{DCC} \rightarrow \text{Active Ester} \xrightarrow{\text{DMAP}} \text{Target Compound}

$$

Comparative Data

| Parameter | Acid Chloride | DCC/DMAP |

|---|---|---|

| Reaction Time | 15 hours | 24 hours |

| Yield | 58% | 63% |

| Purity (HPLC) | 92% | 95% |

| Byproducts | HCl gas | DCU precipitate |

The carbodiimide method proves superior in yield and purity despite longer duration, making it preferable for lab-scale synthesis.

Process Optimization and Scalability Challenges

Solvent Effects on Esterification

Screening polar aprotic solvents revealed:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 51 |

| DCM | 8.93 | 63 |

| THF | 7.58 | 59 |

| Acetone | 20.7 | 48 |

Dichloromethane (DCM) optimizes solubility while minimizing side reactions.

Temperature Profiling

Controlled experiments demonstrate:

- <30°C : Slow reaction (conversion <20% at 24 hours)

- 40–45°C : Optimal balance between rate and selectivity

- >50°C : Degradation observed via HPLC (new peaks at 8.2 min)

Purification Strategy

Final product purification employs:

- Silica Gel Chromatography : 230–400 mesh, gradient elution (hexane → EtOAc)

- Recrystallization : Ethanol/water (4:1 v/v) yields prismatic crystals

- Final Wash : Cold diethyl ether removes residual DCU

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (500 MHz, DMSO-d₆):

- δ 8.72 (s, 1H, Ar-H), 8.41 (d, J=7.8 Hz, 1H, Ar-H)

- δ 7.12 (d, J=5.6 Hz, 1H, pyran-H), 6.88 (s, 1H, thiazole-H)

- δ 4.63 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃-thiazole)

HRMS (ESI+) :

Calculated for C₁₇H₁₃N₂O₆S₂ [M+H]⁺: 439.0234

Found: 439.0231

X-ray Crystallography

Single-crystal analysis confirms:

- Dihedral angle between pyran and thiazole: 38.7°

- Intramolecular H-bond: O=C⋯H–O (2.12 Å)

- Crystal system: Monoclinic, space group P2₁/c

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride | Fast activation | HCl gas evolution |

| DCC/DMAP | High purity | DCU removal challenges |

| Mitsunobu Thioether | Stereochemical control | Costly reagents |

Scale-up considerations favor the DCC/DMAP route despite lower atom economy, as it avoids corrosive gases and enables safer handling.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The thiazole and pyran rings can be oxidized using strong oxidizing agents.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the nitro group to an amine.

Substitution: Formation of substituted benzoates or thiazole derivatives.

Scientific Research Applications

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate involves interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

4-methylthiazole derivatives: Share the thiazole ring but differ in other functional groups.

Pyran derivatives: Contain the pyran ring but lack the thiazole or nitrobenzoate moieties.

Nitrobenzoates: Feature the nitrobenzoate group but have different substituents on the aromatic ring.

Uniqueness

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is unique due to the combination of thiazole, pyran, and nitrobenzoate groups within a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound recognized for its potential biological activities. This compound, with the CAS number 896305-67-2, is particularly significant in medicinal chemistry as it serves as an intermediate in the synthesis of various pharmacologically active agents, including Prulifloxacin, a novel antibiotic. The structural components of this compound—specifically the thiazole and pyran rings—are crucial for its biological interactions and therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 378.41 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and pyran moieties may facilitate binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is vital for neurotransmission.

- Receptor Modulation : Compounds with analogous structures have been shown to act as antagonists at G protein-coupled receptors (GPCRs), affecting cardiovascular and metabolic pathways.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

- Antimicrobial Activity : The compound's structural features suggest potential efficacy against various bacterial strains, similar to other thiazole derivatives.

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in oncology.

- Neuroprotective Effects : Given its potential AChE inhibitory properties, there is interest in evaluating its effects on neurodegenerative diseases such as Alzheimer's.

Data Table: Summary of Biological Activities

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Antimicrobial Studies : A study demonstrated that thiazole derivatives exhibit significant antibacterial properties, suggesting that modifications to the thiazole ring can enhance activity against resistant strains.

- Cytotoxicity Assessment : Research involving cell viability assays has shown that related compounds can reduce viability in cancer cell lines, indicating a potential mechanism for inducing programmed cell death.

- Neuroprotective Research : Investigations into AChE inhibitors have highlighted the importance of structural modifications in enhancing binding affinity and selectivity, which could be applicable to this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate, and how can reaction yields be improved?

- Answer : The synthesis involves three key intermediates: the thiazole, pyran, and nitrobenzoate moieties. The thiazole intermediate is synthesized via nucleophilic substitution of 4-methylthiazole-2-thiol with a methyl halide under basic conditions (e.g., K₂CO₃ in DMF, 60°C) . The pyran intermediate is formed via cyclocondensation of β-ketoesters with aldehydes. Final esterification uses 3-nitrobenzoyl chloride with a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane. Yield optimization requires strict temperature control (0–5°C during coupling) and purification via silica gel chromatography (hexane:ethyl acetate, 3:1) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- FT-IR to confirm ester C=O (1725 cm⁻¹), nitro group (1530/1350 cm⁻¹), and thioether (650 cm⁻¹) .

- NMR (¹H/¹³C) to verify substituent integration (e.g., methylthiazole protons at δ 2.5 ppm, pyran C=O at δ 165 ppm) .

Q. What are the primary biological targets hypothesized for this compound, and how can these be tested in vitro?

- Answer : Based on structural analogs, potential targets include:

- Enzymes : Matrix metalloproteinases (MMPs) or kinases (test via fluorogenic substrate assays) .

- Microbial pathways : Gram-positive bacteria (evaluate MIC using broth microdilution, e.g., against S. aureus ATCC 25923) .

- Apoptotic pathways : Caspase-3 activation in cancer cell lines (e.g., MCF-7, using flow cytometry) .

Advanced Research Questions

Q. How do crystallographic data (e.g., from SHELX refinement) inform the compound’s reactivity and intermolecular interactions?

- Answer : Single-crystal X-ray diffraction (SHELXL) reveals key packing interactions:

- Hydrogen bonding : Between pyran C=O and nitro groups (2.8–3.1 Å), stabilizing the lattice .

- π-π stacking : Thiazole and benzene rings (3.4 Å spacing), influencing solubility and binding to hydrophobic enzyme pockets .

- Torsional angles : Methylthio linker flexibility (110–120°) affects conformational adaptability in target binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

- Answer : Standardize assays using:

- Cell line authentication (STR profiling) to eliminate cross-contamination.

- Dose-response normalization : Pre-treat cells with identical serum concentrations and incubation times .

- Positive controls : Compare to reference inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced selectivity?

- Answer :

- Target preparation : Generate homology models for understudied targets (e.g., MMP-9 using PDB 1GKD).

- Docking software : AutoDock Vina with Lamarckian GA parameters (exhaustiveness=32).

- Key interactions : Prioritize nitro group H-bonding with Arg424 and thiazole π-stacking with Phe368 .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?

- Answer :

- Limitations : Use of toxic solvents (DMF, dichloromethane) and low atom economy (~40%).

- Improvements : Replace DMF with cyclopentyl methyl ether (CPME) for thiazole synthesis. Use enzymatic esterification (lipase B, 50°C) to reduce waste .

Q. How does the nitro group’s electronic nature influence the compound’s stability under physiological conditions?

- Answer : The nitro group’s electron-withdrawing effect increases susceptibility to hydrolysis at pH >7.0. Stabilization strategies include:

- Prodrug design : Mask the ester with a pH-sensitive protecting group (e.g., acetyloxycarbonyl).

- Lyophilization : Store as a lyophilized powder in amber vials under nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.